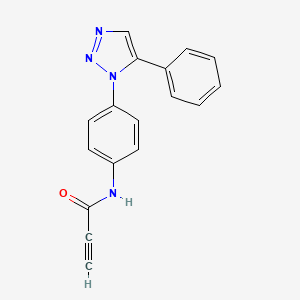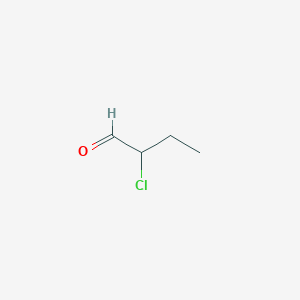
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole is a class of azole compounds that has a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their various biological activities and are used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
1H-1,2,3-Triazole compounds can be synthesized via the Cu-catalyzed click reaction . This involves the reaction of an azide with a terminal alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds typically includes a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1H-1,2,3-Triazole compounds can undergo various chemical reactions, including reactions with electrophiles and nucleophiles, due to the presence of multiple nitrogen atoms in the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole compounds can vary widely depending on the specific compound. For example, some 1H-1,2,3-triazole compounds are solid at room temperature, while others are liquid .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into 1H-1,2,3-triazole compounds is ongoing, with many potential applications in fields such as medicine and materials science. Future research directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on 1H-1,2,3-triazole compounds .
Propiedades
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h1,3-12H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHHLKRBZORGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2924431.png)
![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)


![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)





